molecular formula C8H7ClFN B13315494 7-Chloro-6-fluoro-2,3-dihydro-1H-indole

7-Chloro-6-fluoro-2,3-dihydro-1H-indole

Cat. No.: B13315494
M. Wt: 171.60 g/mol
InChI Key: LKWIQDGUUAPTDW-UHFFFAOYSA-N
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Description

7-Chloro-6-fluoro-2,3-dihydro-1H-indole is a halogenated dihydroindole derivative characterized by a partially saturated indole ring system. The molecule features chlorine and fluorine substituents at positions 7 and 6, respectively, which significantly influence its electronic and steric properties. Such compounds are of interest in medicinal chemistry due to the indole scaffold’s prevalence in bioactive molecules, though pharmacological data for this specific derivative remain unreported in the reviewed literature.

Properties

Molecular Formula

C8H7ClFN

Molecular Weight

171.60 g/mol

IUPAC Name

7-chloro-6-fluoro-2,3-dihydro-1H-indole

InChI

InChI=1S/C8H7ClFN/c9-7-6(10)2-1-5-3-4-11-8(5)7/h1-2,11H,3-4H2

InChI Key

LKWIQDGUUAPTDW-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C1C=CC(=C2Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-6-fluoro-2,3-dihydro-1H-indole can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst. For example, the reaction of 6-fluoro-2,3-dihydro-1H-indole with chlorinating agents such as thionyl chloride or phosphorus pentachloride can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-6-fluoro-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.

    Reduction: Reduction reactions can convert the compound into its fully saturated form.

    Substitution: Electrophilic substitution reactions can introduce different substituents at specific positions on the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, oxindoles, and fully saturated indole compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-Chloro-6-fluoro-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 7-chloro-6-fluoro-2,3-dihydro-1H-indole are best contextualized by comparing it to related indole derivatives. Below is a detailed analysis:

Table 1: Comparative Analysis of this compound and Analogues

Compound Name Molecular Formula Substituents/Modifications Molecular Weight (g/mol) Key Spectral/Physical Data Applications/Notes
This compound C₈H₆ClFN Cl (C7), F (C6), 2,3-dihydro structure 183.59 Not explicitly reported Potential intermediate for drug design
6-Chloro-7-fluoro-1H-indole-2,3-dione C₈H₃ClFNO₂ Cl (C6), F (C7), 2,3-dione groups 199.56 δ(¹³C-NMR): 109–147 ppm (aromatic C); XLogP3: 1.4 Intermediate for heterocyclic synthesis
7-Fluoro-1H-indole-3-carbaldehyde C₉H₆FNO F (C7), aldehyde (C3) 163.15 InChI: 1/C9H6FNO/c10-8-3-1-2-7-6(5-12)… Building block for Schiff base ligands
7-Chloro-3-methyl-1H-indole-2-carboxylic acid C₁₀H₈ClNO₂ Cl (C7), methyl (C3), carboxylic acid 225.63 CAS: 16381-48-9; SDS highlights toxicity (100% purity) Restricted to R&D use due to hazards
7-Chloro-2,3-diphenyl-1H-indole C₂₀H₁₄ClN Cl (C7), phenyl (C2, C3) 303.78 Structural data inferred from analogs Likely used in materials science

Key Observations

Substituent Effects: Halogen Position: The 6-fluoro and 7-chloro arrangement in the target compound contrasts with 6-chloro-7-fluoro-1H-indole-2,3-dione, where halogen positions are reversed.

Spectral and Physicochemical Properties :

  • The absence of reported NMR data for the target compound complicates direct comparisons. However, related dihydroindoles exhibit characteristic CH₂ signals near δ 47–48 ppm in ¹³C-NMR, as observed in 5-ethoxycarbonyl-7-acetoxy derivatives .
  • The XLogP3 value of 1.4 for 6-chloro-7-fluoro-1H-indole-2,3-dione suggests moderate lipophilicity, which may differ in the target compound due to the dihydro structure.

Safety and Applications :

  • Safety data for the target compound are unavailable, but analogs like 7-chloro-3-methyl-1H-indole-2-carboxylic acid are classified as hazardous (100% purity) and restricted to R&D .
  • The 2,3-dione group in 6-chloro-7-fluoro-1H-indole-2,3-dione enhances its utility as a synthon for heterocyclic expansions , whereas the dihydro structure of the target compound may favor hydrogenation or alkylation reactions.

Crystallographic Insights :

  • Crystal structures of related dihydroindoles (e.g., 1-benzenesulfonyl derivatives) reveal orthogonal arrangements between substituents and the indole core, with intramolecular C–H⋯O bonds stabilizing conformations . Such motifs may persist in the target compound, influencing packing and stability.

Biological Activity

7-Chloro-6-fluoro-2,3-dihydro-1H-indole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C9H8ClF
  • Molecular Weight : 182.61 g/mol
  • IUPAC Name : this compound
  • CAS Number : 69351010

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including halogenation and cyclization processes. The compound can be derived from simpler indole derivatives through chlorination and fluorination reactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of indole derivatives, including this compound. The compound has demonstrated activity against various bacterial strains, particularly those resistant to conventional antibiotics.

Bacterial Strain Minimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study : A study conducted on human breast cancer cell lines (MCF-7) revealed that treatment with the compound resulted in a significant reduction in cell viability at concentrations above 10 µM.

Concentration (µM) Cell Viability (%)
0100
585
1065
2030

Neuropharmacological Effects

Research has indicated potential neuropharmacological effects of indole derivatives. In animal models, compounds similar to this compound have been shown to modulate serotonin receptors, which is crucial for treating mood disorders.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Serotonin Receptors : The compound may act as a partial agonist at serotonin receptors, influencing neurotransmitter dynamics.
  • Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways critical for cancer cell survival.

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